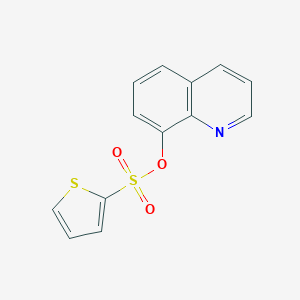
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide, also known as AMBS, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. The compound has shown promising results in scientific research, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. The compound also inhibits the activity of certain kinases that are involved in cell proliferation and survival. These mechanisms of action make this compound a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and high yield. The compound is also stable and can be stored for long periods of time. However, the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide involves the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Propriétés
Formule moléculaire |
C22H22FNO5S |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C22H22FNO5S/c1-5-6-21(26)24(30(27,28)20-10-7-16(23)11-13(20)2)17-8-9-19-18(12-17)22(14(3)25)15(4)29-19/h7-12H,5-6H2,1-4H3 |
Clé InChI |
GAETTXKMOZEBDD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
